molecular formula C28H31N2O3+ B080198 C.I. Pigment Violet 1 CAS No. 14899-08-2

C.I. Pigment Violet 1

Cat. No. B080198
CAS RN: 14899-08-2
M. Wt: 443.6 g/mol
InChI Key: CVAVMIODJQHEEH-UHFFFAOYSA-O
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Description

C.I. Pigment Violet 1, also known as PV1, is a synthetic organic pigment that is widely used in various industries, including paints, coatings, plastics, and printing inks. It is a purple-colored pigment that has excellent lightfastness and weather resistance properties. PV1 is synthesized through a complex chemical process, which involves the reaction of various aromatic compounds with nitrobenzene and aniline.

Scientific Research Applications

Dispersion in Organic Medium

C.I. Pigment Violet 1, an organic carbazole violet pigment, requires dispersant additives for dispersion in organic solvents. Carboxylic dispersants have been evaluated for this purpose, with the most effective one improving suspension viscosity and allowing a 50% increase in pigment loading while maintaining rheological properties. This enhancement leads to better colorimetric properties like increased tinting strength and color stability (Nsib, Ayed, & Chevalier, 2007).

Polymorph Prediction

The crystal structure of C.I. Pigment Violet 23, a variant of C.I. Pigment Violet 1, has been predicted using polymorph prediction methods. This prediction was validated against experimental X-ray diffraction patterns, demonstrating that the pigment's structure could be predicted using low-quality X-ray powder diffraction patterns (Panina et al., 2008).

Antimicrobial and Antioxidant Properties

Natural violet pigments from the halophilic bacterium Chromobacterium violaceum, similar in color to C.I. Pigment Violet 1, have shown potential in textile dyeing with added benefits of antimicrobial efficacy and antioxidant activity. This suggests a promising role for violet pigments in applications requiring bioactive properties (Anahas et al., 2022).

Electrical Conductivity and Dielectric Properties

C.I. Basic Violet 10, closely related to C.I. Pigment Violet 1, has been studied for its electrical and dielectrical properties. Findings suggest it behaves like an organic semiconductor with a temperature-dependent dielectric relaxation mechanism, highlighting its potential in electronic applications (Mansour, Yahia, & Yakuphanoglu, 2010).

Supercritical Fluid-Assisted Dispersion

Studies have also focused on improving the dispersion of C.I. Pigment Violet 1 in organic mediums using supercritical fluid-assisted dispersion processes. This method has achieved significant reductions in pigment particle size, crucial for industrial applications (Wu, Huang, & Lee, 2011).

Photocatalytic Degradation

Research on photocatalytic degradation of dyes, including those similar to C.I. Pigment Violet 1, has explored the use of doped TiO2 under UV irradiation. This method showed promising results in effectively degrading dye mixtures, indicating a potential application in environmental remediation (Gupta, Pal, & Sahoo, 2006).

properties

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAVMIODJQHEEH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N2O3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6663-75-8 (acetate), 72561-83-2 (dihydride), 81-88-9 (chloride)
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-
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DSSTOX Substance ID

DTXSID2047981
Record name Rhodamine B cation
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Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. pigment violet 1 is a purple powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. PIGMENT VIOLET 1
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Solubility

less than 0.1 mg/mL at 63 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. PIGMENT VIOLET 1
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Product Name

Rhodamine

CAS RN

1326-03-0, 64381-98-2
Record name C.I. PIGMENT VIOLET 1
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Record name Rhodamine 610
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Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-
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Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatetungstatephosphate
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Record name Rhodamine B cation
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Record name Rhodamine B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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